9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL
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Overview
Description
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL is a bicyclic compound that features a unique structure with two nitrogen atoms and a hydroxyl group. This compound is part of the diazabicyclo family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reduction of bispidinone derivatives using reducing agents like sodium borohydride in the presence of silica chloride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green synthesis methods are being explored to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission and cognitive functions. This interaction is mediated through binding to specific sites on the receptor, leading to conformational changes that increase receptor activity .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo[3.3.1]nonan-7-ol,9-methyl-: Shares a similar bicyclic structure with slight variations in functional groups.
9-Ethylbicyclo[3.3.1]nonan-9-ol: Another bicyclic compound with an ethyl group instead of a methyl group.
9-Oxabicyclo[3.3.1]nonan-2-ol, 2-acetate: Contains an oxygen atom in the bicyclic ring.
Uniqueness
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL is unique due to its specific substitution pattern and the presence of both nitrogen atoms and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
3181-47-3 |
---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-ol |
InChI |
InChI=1S/C8H16N2O/c1-10-6-2-3-8(11)7(10)5-9-4-6/h6-9,11H,2-5H2,1H3 |
InChI Key |
CMUYDLJUIFVDJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC(C1CNC2)O |
Origin of Product |
United States |
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